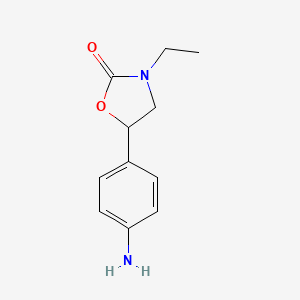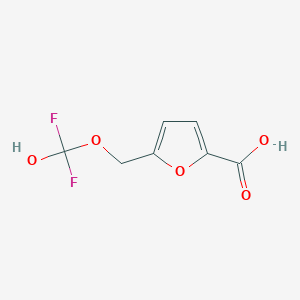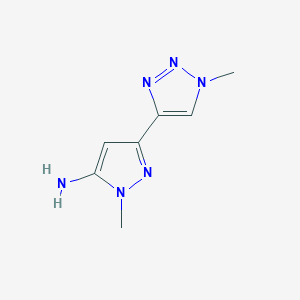
1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a pyrazole and a triazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine typically involves the formation of the triazole ring via “Click” chemistry, a copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored for its high yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which is an efficient and sustainable method. This approach allows for better control over reaction conditions and can lead to higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-1,2,4-triazol-3-yl-methanol
- 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid
Comparison: Compared to these similar compounds, 1-Methyl-3-(1-methyl-1H-1,2,3-triazol-4-yl)-1H-pyrazol-5-amine is unique due to its dual ring structure, which may confer distinct biological activities and chemical reactivity .
Eigenschaften
Molekularformel |
C7H10N6 |
|---|---|
Molekulargewicht |
178.20 g/mol |
IUPAC-Name |
2-methyl-5-(1-methyltriazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C7H10N6/c1-12-4-6(9-11-12)5-3-7(8)13(2)10-5/h3-4H,8H2,1-2H3 |
InChI-Schlüssel |
YCYMQVRQNPYGMR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)C2=NN(C(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



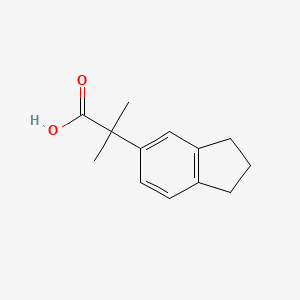
![(Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B13338695.png)

![2-Methyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B13338703.png)
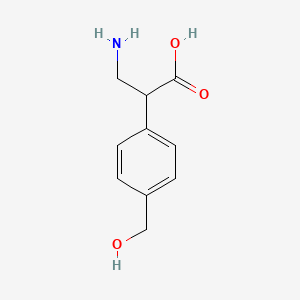
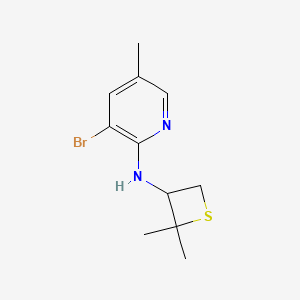
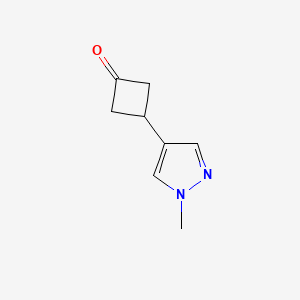
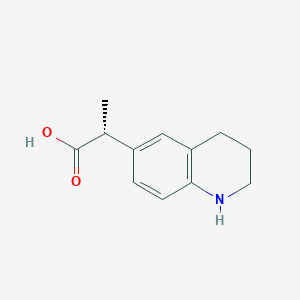
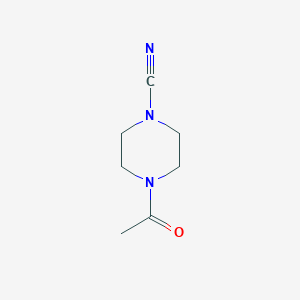
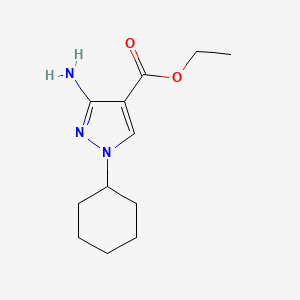
![(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B13338742.png)
